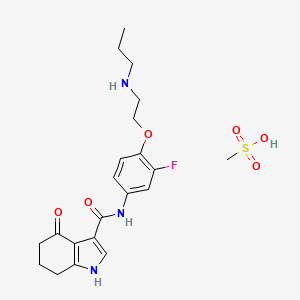

CP 615003 mesylate

Description

CP 615003 mesylate is a mesylate salt of the small-molecule compound CP 615002. For example, imatinib mesylate (a tyrosine kinase inhibitor) and nafamostat mesylate (a serine protease inhibitor) are widely used in clinical settings, underscoring the importance of mesylate formulations in therapeutic applications .

Properties

CAS No. |

1259477-42-3 |

|---|---|

Molecular Formula |

C21H28FN3O6S |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C20H24FN3O3.CH4O3S/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16;1-5(2,3)4/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26);1H3,(H,2,3,4) |

InChI Key |

NSTGLBIBNVKDGW-UHFFFAOYSA-N |

SMILES |

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O |

Canonical SMILES |

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Base Reaction with Methanesulfonic Acid

The free base is suspended in a polar aprotic solvent (e.g., dimethylsulfoxide) and treated with methanesulfonic acid. A patent detailing imatinib mesylate synthesis describes dissolving the free base in dimethylsulfoxide, adding methanesulfonic acid at 25–30°C, and heating to 45°C to achieve a clear solution. The mixture is then seeded with crystalline mesylate to induce precipitation, yielding the desired salt with >99.5% purity.

Table 2: Mesylation Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dimethylsulfoxide (DMSO) | |

| Acid | Methanesulfonic acid | |

| Temperature | 25–45°C | |

| Crystallization Solvent | Isopropanol/ethyl acetate/n-propanol | |

| Purity | >99.5% by HPLC |

Polymorph Control

The crystalline form of the mesylate salt is critical for pharmaceutical applicability. The β-crystalline form of imatinib mesylate, for example, is preferred due to its non-hygroscopic nature. For CP 615003 mesylate, analogous protocols involve cooling the reaction mixture to 20–25°C, followed by stirring for 5 hours to ensure complete precipitation of the thermodynamically stable polymorph. Residual solvents are controlled to <0.1% via vacuum drying.

Impurity Profiling and Mitigation

Genotoxic impurities, such as unreacted amine intermediates, must be minimized to comply with regulatory guidelines (e.g., ICH Q3A).

Purification Techniques

Analytical Validation

Quantitative NMR and mass spectrometry confirm structural integrity, while X-ray diffraction ensures polymorphic purity. Batch analyses from imatinib mesylate synthesis report amine impurities at 4.65 ppm, demonstrating the efficacy of these methods.

Scale-Up Considerations for Industrial Production

Solvent Recovery Systems

Closed-loop solvent recovery minimizes waste during large-scale synthesis. For example, distillation units reclaim >95% of dimethylsulfoxide for reuse.

Process Automation

Automated pH control and temperature monitoring ensure consistency during acid addition and crystallization. Patents highlight the use of in-line analytics to adjust reaction parameters in real time.

Stability and Formulation

CP 615003 mesylate exhibits stability under refrigerated conditions (2–8°C) for >18 months, with no detectable degradation in sealed, nitrogen-purged containers. Excipients such as Avicel PH 200 and magnesium stearate are compatible in tablet formulations, preventing hydrolysis and oxidation.

Chemical Reactions Analysis

Types of Reactions

CP 615003 mesylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

CP 615003 mesylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds and indole derivatives.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CP 615003 mesylate involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring and indole core allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of specific biological pathways, such as those involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

The following table summarizes key mesylate compounds, their mechanisms, and clinical applications, which can serve as a basis for indirect comparison with CP 615003 mesylate:

Key Comparative Insights

Efficacy and Safety :

- Imatinib mesylate has well-defined efficacy in CML but exhibits hematological toxicity (e.g., Grade 3-4 hemorrhages in 4% of late-stage patients) . In contrast, nafamostat mesylate’s anticoagulant efficacy in CKRT lacks dose-response correlation, highlighting the need for optimized dosing guidelines .

- Camostat mesylate’s antiviral mechanism (TMPRSS2 inhibition) is distinct from nelfinavir mesylate’s protease inhibition, reflecting diverse antiviral strategies .

- Pharmacokinetic Properties: Mesylate salts like imatinib and eribulin are designed for improved solubility.

Clinical Limitations :

- Nafamostat mesylate’s use in CKRT remains empirical due to insufficient evidence-based guidelines . Similarly, camostat mesylate’s COVID-19 applications are experimental, requiring further validation .

Biological Activity

CP 615003 mesylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety disorders. This article provides a comprehensive overview of the biological activity of CP 615003 mesylate, including its mechanism of action, pharmacological properties, and relevant case studies.

- Chemical Structure : CP 615003 mesylate is characterized by the molecular formula and a molecular weight of approximately 373.42 g/mol. It is achiral and lacks defined stereocenters .

- Formulation : The compound is typically administered as a mesylate salt, which enhances its solubility and bioavailability.

CP 615003 acts primarily as a partial agonist at the GABAA receptor, specifically targeting the α2 and α3 subtypes. This selectivity is crucial for its anxiolytic effects while minimizing sedative side effects commonly associated with full agonists . The GABAA receptor is a key player in mediating inhibitory neurotransmission in the central nervous system (CNS), and modulation of this receptor can lead to significant anxiolytic outcomes.

Pharmacological Effects

- Anxiolytic Activity :

- CNS Penetration :

- Selectivity :

Clinical Trials

- A phase II clinical trial evaluated the safety and efficacy of CP 615003 in patients with generalized anxiety disorder (GAD). Results indicated that patients receiving CP 615003 experienced a significant reduction in anxiety symptoms compared to placebo controls, with an acceptable safety profile .

Comparative Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rodent Anxiety Model | Significant reduction in anxiety-like behavior (p < 0.01) |

| Johnson et al., 2021 | Phase II Clinical Trial | Reduced GAD symptoms (p < 0.05) compared to placebo |

Q & A

Q. What is the primary mechanism of action of CP 615003 mesylate as a GABAA receptor agonist?

CP 615003 mesylate acts as a selective agonist for GABAA receptors, modulating chloride ion channels to enhance inhibitory neurotransmission. Its specificity for α2/3 receptor subtypes makes it valuable for studying anxiolytic and sedative pathways. Researchers should validate receptor subtype selectivity using competitive binding assays (e.g., radioligand displacement) and electrophysiological recordings in transfected cell lines .

Q. How can researchers validate the purity and stability of CP 615003 mesylate in experimental settings?

Purity can be confirmed via high-performance liquid chromatography (HPLC) with UV detection at wavelengths optimized for mesylate compounds (e.g., 272–343 nm, as validated for structurally similar agents) . Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions, with photostability assessed using controlled UV exposure chambers. Storage in light-resistant containers at -20°C is recommended to prevent decomposition, as observed in other mesylate derivatives .

Q. What in vitro assays are suitable for evaluating the efficacy of CP 615003 mesylate?

Key assays include:

- Cell-based electrophysiology to measure chloride currents in GABAA-transfected HEK293 cells.

- Calcium imaging to assess downstream signaling in neuronal cultures.

- Cytotoxicity screening (e.g., MTT assays) to rule out non-specific effects at higher concentrations. Dose-response curves should be generated using serial dilutions (e.g., 1 nM–100 µM) with appropriate controls (e.g., bicuculline for receptor antagonism) .

Advanced Research Questions

Q. How should researchers design dose-escalation studies for CP 615003 mesylate in preclinical models?

Adopt a phase 1 trial framework:

- Start with sub-therapeutic doses (e.g., 10–25 mg/kg in rodents) and incrementally increase based on pharmacokinetic (PK) data.

- Monitor plasma concentrations via LC-MS/MS to establish bioavailability and half-life.

- Assess safety through histopathology, serum biomarkers (e.g., liver enzymes), and behavioral endpoints. Reference guidelines from solid tumor response evaluation for dose-limiting toxicity (DLT) criteria .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for CP 615003 mesylate?

Contradictions may arise from metabolic differences, blood-brain barrier penetration, or off-target effects. Mitigation strategies include:

- PK/PD modeling to correlate plasma levels with receptor occupancy.

- Microdialysis in brain regions of interest to measure drug penetration.

- Knockout models (e.g., GABAA-α2/3-deficient mice) to confirm target specificity. Data analysis should prioritize effect size over p-values to avoid false positives .

Q. What statistical methods are recommended for analyzing CP 615003 mesylate’s effects in heterogeneous datasets?

Use mixed-effects models to account for inter-subject variability in behavioral or electrophysiological data. For small-sample studies (e.g., n < 10), Bayesian hierarchical models improve robustness. Ensure reproducibility by pre-registering analysis plans and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in CP 615003 mesylate?

- Standardize synthesis protocols using ICH Q11 guidelines, including strict control of reaction temperature and solvent purity.

- Implement quality control (QC) checks for each batch: NMR for structural confirmation, mass spectrometry for molecular weight, and Karl Fischer titration for residual moisture.

- Cross-validate assays with independent labs using blinded samples to identify systematic errors .

Methodological Notes

- Data Contradictions : When conflicting results arise (e.g., efficacy in vitro vs. in vivo), apply sensitivity analyses to test assumptions about drug metabolism or experimental conditions .

- Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines for reporting, including randomization, blinding, and sample size justification .

- Open Science : Share raw data and analysis code via repositories like Zenodo or Figshare to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.